

Application Note: Solubility and Stability of Imatinib Mesylate

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information and protocols regarding the solubility and stability of Imatinib Mesylate (formerly known as STI-571 or Gleevec®), a foundational tyrosine kinase inhibitor used in cancer research and therapy.[1] Proper handling and storage of this compound are critical for ensuring experimental reproducibility and the integrity of results.

Solubility Profile

The solubility of Imatinib Mesylate is a key factor in the preparation of stock solutions and aqueous media for in vitro and in vivo experiments. The compound exhibits variable solubility depending on the solvent and the pH of aqueous solutions.

Imatinib Mesylate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[1][2] Its solubility in aqueous buffers is pH-dependent, being higher in acidic conditions (pH \leq 5.5) and significantly lower in neutral to alkaline buffers.[3][4] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted into aqueous buffers or cell culture media.[1]

Table 1: Solubility of Imatinib Mesylate in Common Solvents



Solvent	Concentration (mg/mL)	Molar Equivalent (mM)*	Reference
DMSO	14 - 100 mg/mL	23.7 - 169.6 mM	[1][2][5]
Water	~100 - 200 mg/mL	~169.6 - 339.1 mM	[5][6]
PBS (pH 7.2)	~2 mg/mL	~3.4 mM	[1][2]
Ethanol	~0.2 mg/mL	~0.34 mM	[1][2]
Dimethyl Formamide (DMF)	~10 mg/mL	~17.0 mM	[1][2]
Methanol	Freely Soluble	Not Quantified	[3]

| n-Octanol, Acetone, Acetonitrile | Insoluble | - |[3][4] |

Stability and Storage

Maintaining the stability of Imatinib Mesylate is crucial for its activity. The solid form is stable for years when stored correctly, while solutions have a more limited shelf-life.

Table 2: Storage and Stability Recommendations for Imatinib Mesylate

Form	Recommended Storage	Shelf-Life	Reference
Crystalline Solid	-20°C, desiccated, protected from light	≥ 2-4 years	[1][2][5]
DMSO or Water Solutions	-20°C in aliquots	Up to 3 months	[5][6]

| Aqueous Buffers (e.g., PBS) | 4°C | Not recommended for > 1 day |[1][2] |

^{*}Molar equivalent calculated using a molecular weight of 589.7 g/mol .[1] Note: The high solubility reported in water is likely achieved in acidic conditions. Solubility is significantly lower in neutral aqueous buffers like PBS.[3][4]



Note: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.[5] Aqueous solutions for experiments should be prepared fresh daily from a stock solution.[1][2] Forced degradation studies show that Imatinib is susceptible to degradation under stress conditions such as strong acid/base hydrolysis, oxidation, and photolytic exposure.[7][8]

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution, which is a common starting concentration for cell-based assays.

Materials:

- Imatinib Mesylate powder (MW: 589.7 g/mol)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance and weighing paper
- · Vortex mixer

Procedure:

- Calculation: To prepare a 10 mM solution, you need 5.897 mg of Imatinib Mesylate per 1 mL of DMSO. For ease of weighing, it is recommended to prepare a larger volume. For example, to make 2 mL of a 10 mM stock, weigh out 11.79 mg of the compound.
- Weighing: Carefully weigh the desired amount of Imatinib Mesylate powder and transfer it to a sterile vial.
- Dissolving: Add the calculated volume of sterile DMSO to the vial. For example, add 2 mL of DMSO to the 11.79 mg of powder.



- Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
 Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[5][6]

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

Materials:

- Imatinib Mesylate powder
- Chosen solvent (e.g., PBS, pH 7.2)
- · Glass vials with screw caps
- Orbital shaker in a temperature-controlled incubator
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of Imatinib Mesylate solid to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential.
- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.
- Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment.



- Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.
- Quantification: Dilute the filtered solution with the solvent as needed and analyze the
 concentration of Imatinib Mesylate using a pre-calibrated HPLC-UV or UV-Vis method. The
 measured concentration represents the thermodynamic solubility.

Protocol 3: Assessment of Solution Stability by RP-HPLC

This protocol provides a general workflow to assess the stability of Imatinib Mesylate in a solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

- Imatinib Mesylate solution to be tested (e.g., 10 μg/mL in PBS)
- HPLC system with a UV detector and a C18 column
- Appropriate mobile phase (e.g., a gradient of acetonitrile and a pH-adjusted buffer)[7][11]
- Autosampler vials

Procedure:

- Initial Analysis (T=0): Prepare the Imatinib Mesylate solution in the desired solvent.
 Immediately inject a sample into the HPLC system to obtain the initial (T=0) chromatogram.
 Record the peak area of the parent Imatinib peak.
- Incubation: Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
- Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

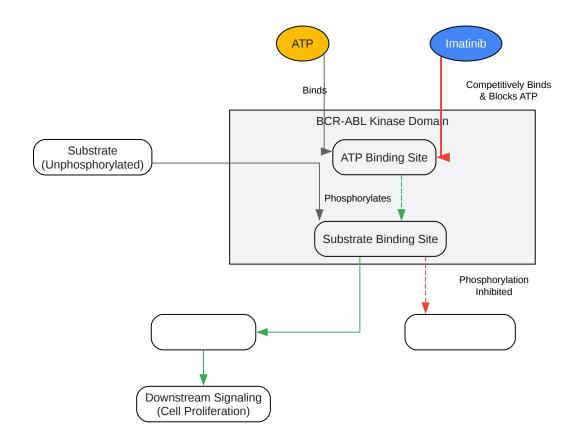


- Data Analysis: For each time point, record the peak area of the parent Imatinib peak. The appearance of new peaks may indicate the formation of degradation products.
- Stability Calculation: Calculate the percentage of Imatinib Mesylate remaining at each time point relative to the T=0 sample using the formula:
 - % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
 - A plot of % Remaining versus time indicates the stability of the compound under the tested conditions.

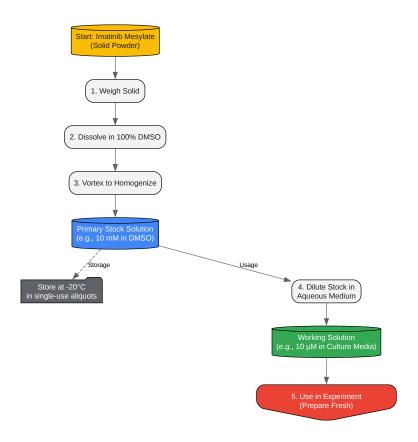
Visualizations

Diagrams are provided to illustrate the mechanism of action and a common experimental workflow.









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